![molecular formula C18H17N3O2S2 B4581074 2-{[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}-N-[3-(methylthio)phenyl]acetamide](/img/structure/B4581074.png)
2-{[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}-N-[3-(methylthio)phenyl]acetamide
Overview
Description
Synthesis Analysis
The synthesis of 1,3,4-oxadiazole derivatives involves multi-step chemical reactions. Starting from aryl/aralkyl organic acids, these are converted into esters, followed by conversion into hydrazides. These hydrazides are then cyclized into 5-aryl/aralkyl-1,3,4-oxadiazol-2-thiols. The final step involves the reaction of these thiols with bromoacetamides in the presence of N,N-dimethylformamide (DMF) and sodium hydride (NaH) to synthesize the target compounds. This method is demonstrated in various studies, where similar compounds were synthesized and characterized through IR, 1H-NMR, 13C-NMR, and mass spectral data (Gul et al., 2017).
Scientific Research Applications
Synthesis and Biological Activities
Antimicrobial Activity : A notable aspect of research on 1,3,4-oxadiazole compounds, including those similar to the specified chemical structure, is their antimicrobial efficacy. For instance, derivatives of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides have been synthesized and shown to possess activity against various microbial species, indicating their potential as antimicrobial agents (Gul et al., 2017). Similarly, other studies have synthesized and tested 1,3,4-oxadiazole derivatives for their antimicrobial properties, confirming their significant activity against a range of bacteria and fungi (Parikh & Joshi, 2014).
Anticancer and Antitumor Activities : The research also extends to the exploration of anticancer potentials. For example, derivatives have been evaluated for their anticancer activity against various cancer cell lines, demonstrating moderate to excellent efficacy, which suggests their potential application in cancer therapy (Ravinaik et al., 2021). Another study focused on the synthesis of new 2-amino-1,3,4-oxadiazole derivatives, which were evaluated for their anti-Salmonella typhi activity, further highlighting the broad spectrum of biological activities associated with these compounds (Salama, 2020).
Anti-inflammatory Activity : Substituted 1,3,4-oxadiazoles have shown anti-inflammatory activity, indicating their potential therapeutic applications in conditions characterized by inflammation (Nargund et al., 1994).
properties
IUPAC Name |
2-[[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(3-methylsulfanylphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S2/c1-12-5-3-6-13(9-12)17-20-21-18(23-17)25-11-16(22)19-14-7-4-8-15(10-14)24-2/h3-10H,11H2,1-2H3,(H,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCKZQMSPBBSZFV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C(O2)SCC(=O)NC3=CC(=CC=C3)SC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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